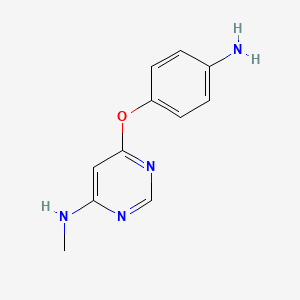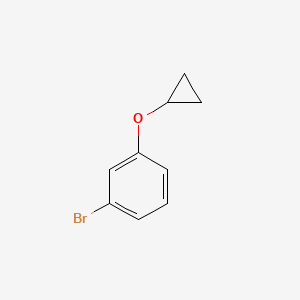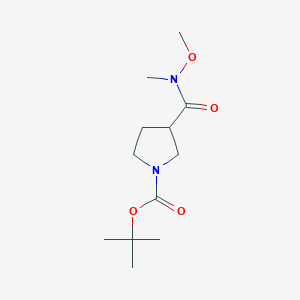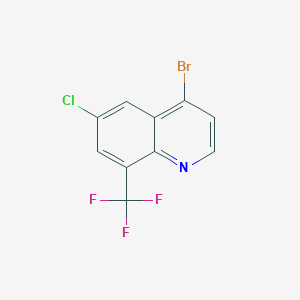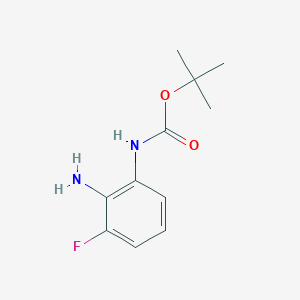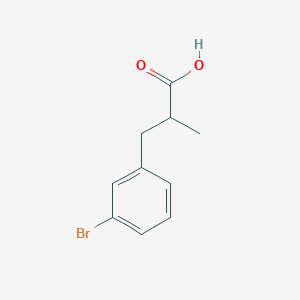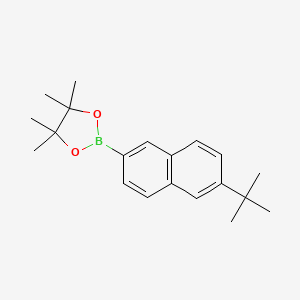
6-t-Butylnaphthalen-2-boronic acid pinacol ester
Übersicht
Beschreibung
6-t-Butylnaphthalen-2-boronic acid pinacol ester, also known as 2-(6-(1,1-Dimethylethyl)naphthalen-2-yl)phenylboronic acid pinacol ester, is a boronic acid compound with an aryl group substitution on a naphthalene ring. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The empirical formula of 6-t-Butylnaphthalen-2-boronic acid pinacol ester is C16H19BO2 . Its molecular weight is 310.2 g/mol.Chemical Reactions Analysis
Boronic acid compounds like 6-t-Butylnaphthalen-2-boronic acid pinacol ester are often used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
6-t-Butylnaphthalen-2-boronic acid pinacol ester is a solid . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties
Arylboronic esters, including compounds similar to 6-t-Butylnaphthalen-2-boronic acid pinacol ester, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for the efficient generation of a triplet excited state. The phosphorescence properties of these esters suggest potential applications in materials science, particularly for the development of new phosphorescent materials (Shoji et al., 2017).
Organic Synthesis and Catalysis
Aryl pinacolboronic esters are pivotal in organic synthesis, particularly in catalyzed reactions. For instance, they have been used in the enantioselective synthesis of indanols bearing tertiary alcohol groups via intramolecular hydroarylation of unactivated ketones, demonstrating their versatility in organic synthesis (Gallego & Sarpong, 2012). Moreover, the palladium-catalyzed tert-butoxycarbonylation of aryl boronic acid derivatives to synthesize tert-butyl esters highlights the role of these compounds in facilitating cross-coupling reactions, offering a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or their esters (Li et al., 2014).
Decarboxylative Borylation
Decarboxylative borylation of aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters using tert-butyl isonicotinate as a catalyst under base-free conditions has been reported. This methodology allows for the conversion of carboxylic acids into aryl boronate esters, offering a novel approach for utilizing carboxylic acid as building blocks in organic synthesis. The process suggests a pathway involving the coupling of a transient aryl radical with a pyridine-stabilized persistent boryl radical, indicating a potential application in the synthesis of boronate esters from carboxylic acids (Cheng et al., 2017).
Polymer Science
In the field of polymer science, the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst has been explored. This process leads to the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The unique unstoichiometric polycondensation behavior highlights the potential of arylboronic esters in the development of novel polymers with specific end-functionalizations, offering new avenues for materials research and development (Nojima et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-tert-butylnaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO2/c1-18(2,3)16-10-8-15-13-17(11-9-14(15)12-16)21-22-19(4,5)20(6,7)23-21/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISRQXMDRIYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-t-Butylnaphthalen-2-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
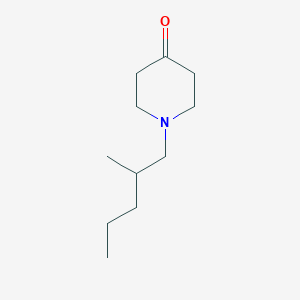
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)
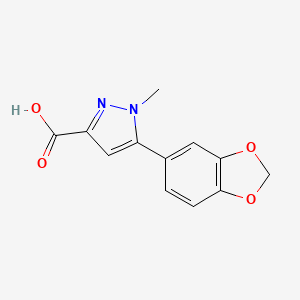
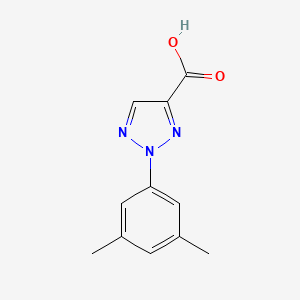
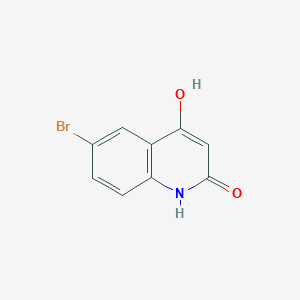
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
